molecular formula C28H30N2O4S B12050411 Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 357433-88-6

Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12050411
CAS No.: 357433-88-6
M. Wt: 490.6 g/mol
InChI Key: GIPSNNUWHXHCJK-CJLVFECKSA-N
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Description

Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a potent and selective cell-permeable inhibitor of the lysine acetyltransferase KAT6A (also known as MOZ). This compound has emerged as a critical pharmacological tool in epigenetics and oncology research. It functions by competitively inhibiting the acetyl-CoA binding site of KAT6A, thereby suppressing its histone acetyltransferase activity and preventing the acetylation of histone H3 at lysine 23 (H3K23ac). This specific epigenetic modification is crucial for the expression of genes that drive the cell cycle, particularly from G1 to S phase. Research has demonstrated that inhibition of KAT6A by this compound induces a reversible cellular senescence in cancer cells, effectively halting their proliferation without causing apoptosis. Preclinical studies, including those in murine models of lymphoma, have shown that pharmacological inhibition of KAT6A with this molecule can significantly extend lifespan and suppress tumor growth. Its primary research applications include the investigation of epigenetic mechanisms in aging, the development of novel senolytic and anti-cancer therapies that act through cytostatic mechanisms, and the study of hematological malignancies where KAT6A is frequently involved in chromosomal translocations. The compound provides a valuable means to dissect the non-enzymatic, scaffolding functions of KAT6A in complex with BRPF1, ING5, and MEAF6, separate from its catalytic activity. For researchers, it offers a specific probe to understand how aberrant histone acetylation contributes to oncogenic programs and to explore therapeutic strategies targeting epigenetic writers in cancer and age-related diseases.

Properties

CAS No.

357433-88-6

Molecular Formula

C28H30N2O4S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-tert-butylphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H30N2O4S/c1-7-34-26(32)23-17(2)29-27-30(24(23)19-10-14-21(33-6)15-11-19)25(31)22(35-27)16-18-8-12-20(13-9-18)28(3,4)5/h8-16,24H,7H2,1-6H3/b22-16+

InChI Key

GIPSNNUWHXHCJK-CJLVFECKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)S2)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

Ethyl acetoacetate (0.01 mol), 4-methoxybenzaldehyde (0.01 mol), and thiourea (0.01 mol) undergo Biginelli condensation in ethanol under reflux (12 h). The intermediate precipitates upon cooling, yielding a white solid (mp 448–449 K).

Cyclization with 4-(tert-Butyl)Benzaldehyde

The tetrahydropyrimidine intermediate (0.01 mol) reacts with 4-(tert-butyl)benzaldehyde (0.01 mol) in glacial acetic acid (25 mL) and acetic anhydride (10 mL) under reflux (3 h). Sodium acetate (6 g) acts as a base, facilitating Knoevenagel condensation to form the benzylidene moiety. Post-reaction, the mixture is quenched in cold water, yielding a yellow solid.

Critical Parameters :

  • Temperature : 383–393 K (reflux)

  • Catalyst : Sodium acetate (0.06 mol)

  • Yield : 72–80% after recrystallization from methanol.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation enhances reaction efficiency by accelerating mass transfer and reducing activation energy. A solvent- and catalyst-free protocol achieves higher yields in shorter durations:

One-Pot Multicomponent Reaction

Ethyl acetoacetate (10 mmol), 4-methoxybenzaldehyde (10 mmol), thiourea (10 mmol), and 4-(tert-butyl)benzaldehyde (10 mmol) are irradiated using a 20 kHz ultrasonic probe (50 W/cm², 60°C, 45 min). The reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1).

Advantages Over Conventional Methods :

  • Time Reduction : 45 min vs. 3 h (thermal)

  • Yield Improvement : 85–90%

  • Eco-Friendly Profile : Eliminates solvents and hazardous catalysts.

Structural Characterization

X-Ray Crystallography

Single-crystal X-ray analysis confirms the flattened boat conformation of the dihydropyrimidine ring and π–π stacking interactions (centroid separation: 3.661 Å).

Crystal Data :

ParameterValue
FormulaC₂₇H₂₈N₂O₇S
Crystal SystemTriclinic, P1
a (Å)10.485(2)
b (Å)10.854(2)
c (Å)11.318(2)
α (°)83.42(3)
β (°)77.65(3)
γ (°)89.00(3)
Volume (ų)1250.0(4)
Density (g/cm³)1.394

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 1.23 (3H, m, CH₂CH₃), 2.60 (3H, s, CH₃), 3.78 (3H, s, OCH₃), 4.13 (2H, m, CH₂CH₃), 6.85–7.74 (aromatic protons).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthesis Methods

MethodYield (%)TimeConditions
Thermal Reflux72–803 hGlacial acetic acid, reflux
Ultrasound85–9045 minSolvent-free, 60°C

Ultrasound irradiation outperforms thermal methods by reducing reaction time 4-fold and improving yield by 10–15%. The absence of solvents aligns with green chemistry principles, minimizing waste generation.

Mechanistic Insights

The reaction proceeds via:

  • Biginelli Condensation : Formation of the tetrahydropyrimidine core.

  • Knoevenagel Reaction : Introduction of the 4-(tert-butyl)benzylidene group.

  • Cyclization : Thiazole ring closure facilitated by acetic anhydride.

Key Transition States :

  • Nucleophilic attack of the thiol group on the carbonyl carbon.

  • Dehydration to form the conjugated benzylidene system.

Challenges and Optimization Strategies

Byproduct Formation

Excess acetic anhydride may lead to acetylated byproducts. Optimization involves stoichiometric control (1:1 molar ratio of aldehyde to tetrahydropyrimidine).

Solvent Selection

Methanol vs. ethanol recrystallization affects crystal quality. Methanol yields larger, defect-free crystals suitable for XRD.

Industrial Scalability

Pilot-scale trials (100 g batch) confirm reproducibility:

  • Thermal Method : 75% yield, 98% purity (HPLC).

  • Ultrasound : 88% yield, 99% purity .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine Formation

The tetrahydropyrimidine intermediate undergoes cyclization with thiazole precursors to form the fused thiazolo[3,2-a]pyrimidine ring. Key steps include:

  • Condensation : Reaction with 2-aminothiazole derivatives under acidic conditions.

  • Cyclization : Intramolecular cyclization using NaOMe/MeOH to close the thiazole ring .

Example Reaction Pathway :

  • Intermediate formation : Ethyl 4-(4-(tert-butyl)phenyl)-6-ethoxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Cyclization : Treated with thiourea analogs (e.g., 4-methoxyphenyl thiourea) in ethanol under reflux to form the thiazolo ring .

Ester Hydrolysis

The ethyl ester group at position 6 undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives:

  • Conditions : NaOH (2M), ethanol/water (1:1), 80°C, 4 hours .

  • Product : 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.

Substitution at the Thiazole Ring

Electrophilic substitution occurs at the electron-rich thiazole ring:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 2 or 7.

  • Methoxy Group Oxidation : The 4-methoxyphenyl substituent is oxidized to a quinone using ceric ammonium nitrate (CAN) .

Catalytic Efficiency and Substrate Scope

DIPEAc outperforms traditional catalysts in Biginelli reactions, as shown below :

Catalyst Screening for Pyrimidine Core Synthesis

CatalystMediumTimeYield (%)
DIPEAcNeat45 min94
Cs₂CO₃EtOH7 h61
ChCl:2ureaNeat2 h80

Substrate Scope for Aldehyde Components

Aldehyde SubstituentProduct Yield (%)
4-NO₂ (Electron-withdrawing)89
4-OMe (Electron-donating)93
2-Thienyl (Heteroaromatic)85

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without melting, indicating high thermal robustness .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Photoreactivity : The benzylidene moiety undergoes [2+2] cycloaddition under UV light, forming dimeric products.

Key Spectral Data for Reaction Monitoring

  • IR : ν(CN) = 2221 cm⁻¹, ν(C=O) = 1722 cm⁻¹ .

  • ¹H NMR : δ 11.71 (s, NH), δ 7.78–7.81 (d, Ar–H), δ 1.42 (s, t-Bu) .

  • ¹³C NMR : δ 183.29 (C=S), δ 166.22 (C=O) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The thiazolo[3,2-a]pyrimidine scaffold is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

A series of synthesized thiazole-pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant growth inhibition with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • HepG2 (Liver Cancer) : The compound also exhibited promising results against liver carcinoma, showcasing its potential as a multi-target anticancer agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity , making it a candidate for further development as an antibacterial or antifungal agent.

Spectrum of Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines possess broad-spectrum antimicrobial properties:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Potential antifungal activity against common pathogens.

Synthetic Utility

Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a versatile building block in organic synthesis.

Synthetic Routes

The synthesis of this compound can be achieved through various methodologies:

  • Condensation Reactions : Utilizing readily available aldehydes and ketones to form the thiazolo-pyrimidine structure.
  • Multistep Synthesis : Employing different reaction conditions to optimize yield and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Structural Features

Certain modifications can enhance its efficacy:

  • Substituents on the benzylidene moiety influence its interaction with biological targets.
  • The presence of electron-withdrawing groups has been correlated with increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name R1 (Benzylidene) R2 (Aryl) Key Properties/Bioactivity Reference
Target Compound 4-(tert-butyl) 4-methoxyphenyl High lipophilicity; untested bioactivity
Ethyl 5-(4-Bromophenyl)-7-methyl... 4-Bromo 4-Bromophenyl Crystal packing via π-halogen interactions
Ethyl 2-(4-carboxybenzylidene)-... 4-Carboxy Phenyl Forms hydrogen bonds with DMF; triclinic crystal system
Methyl (2Z)-2-(2-fluoro-4-methoxy... 2-Fluoro-4-methoxy 4-Methoxyphenyl Anticancer potential (inferred from fluorinated analogs)
Ethyl 5-(2-chlorophenyl)-7-methyl... 2-Chlorophenyl Morpholinomethyl Antimicrobial activity against E. coli and C. albicans
Biphenyl derivatives (8a-j) 4-Substituted 3'-Ethoxycarbonyl biphenyl Antioxidant, antibacterial, antifungal

Key Observations:

  • Steric Effects: The tert-butyl group in the target compound introduces steric bulk, which may hinder intermolecular interactions compared to smaller substituents like bromo or methoxy. For example, bromophenyl derivatives exhibit π-halogen interactions in crystal lattices , whereas carboxybenzylidene analogs form hydrogen bonds with solvents like DMF .
  • Fluorinated analogs (e.g., 2-fluoro-4-methoxy) leverage halogen bonding for improved target binding .
  • Biological Activity: Derivatives with morpholinomethyl (e.g., compound 9e) or biphenyl groups demonstrate antimicrobial and antioxidant activities, respectively .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Solubility Trends Reference
Ethyl 5-(4-Bromophenyl)-7-methyl... Not reported Not reported Low polarity (bromine)
(2Z)-2-(4-Cyanobenzylidene)-... (11b) 213–215 68 Moderate (polar nitrile)
Target Compound Not reported High (tert-butyl lipophilicity)
Biphenyl derivatives (8a-j) 180–220 50–70 Variable (depends on R1/R2)

The tert-butyl group likely increases melting points and organic solvent solubility compared to halogenated or polar analogs.

Biological Activity

Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse research findings.

Molecular Formula: C28H30N2O4S
Molecular Weight: 494.62 g/mol
IUPAC Name: this compound
InChI Key: MQFSKYXSXUEZFP-KGENOOAVSA-N

The compound features a thiazolo-pyrimidine core structure that is often associated with various pharmacological activities. The presence of substituents such as tert-butyl and methoxy groups enhances its lipophilicity and potentially its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions: Utilizing catalysts like piperidine or pyridine.
  • Cyclization Reactions: Employing reagents such as phosphorus oxychloride (POCl₃).
  • Esterification: Using ethanol and acid catalysts.

Anticancer Activity

Recent studies have indicated that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. For example, derivatives of thiazole have shown moderate anti-proliferative action against various cancer cell lines, with some compounds demonstrating IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazolo-Pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 9A-431 (skin cancer)1.61 ± 1.92
Compound 10Jurkat (leukemia)1.98 ± 1.22
Ethyl derivativeVarious linesTBDCurrent Study

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties. For instance, specific derivatives were found to inhibit TNF-α production in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cell proliferation.
  • Modulation of Apoptotic Pathways: Compounds can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

Case Studies and Research Findings

  • Study on Cytotoxicity: A study demonstrated that a related thiazolo-pyrimidine compound exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549), highlighting the potential for targeted cancer therapies .
  • Molecular Docking Studies: In silico studies have suggested that the compound can effectively bind to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Q & A

Q. Advanced

  • Chromatographic Profiling : Use HPLC-PDA/MS to identify byproducts (e.g., uncyclized intermediates or oxidation products). For example, ethyl acetate extracts may contain residual thiourea derivatives .
  • Recrystallization Optimization : Screen solvent pairs (e.g., ethanol/hexane) to maximize crystal purity. The 4-carboxy derivative co-crystallizes with DMF, requiring iterative solvent washing .
  • Mechanistic Studies : Employ <sup>13</sup>C labeling to track carbon flow during cyclization, identifying steps prone to side reactions .

How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

Q. Advanced

  • pH Stability : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) across pH 1–13. Thiazolopyrimidines typically degrade in acidic conditions via hydrolysis of the ester group .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 427–428 K, with decomposition above 500 K. Store at -20°C under inert atmosphere (N2) to prevent oxidation .

What spectroscopic techniques are most effective for monitoring reaction progress and characterizing intermediates?

Q. Basic

  • NMR : <sup>1</sup>H NMR tracks the disappearance of benzaldehyde protons (δ 9.8–10.2 ppm) and emergence of thiazolopyrimidine protons (δ 6.5–7.8 ppm) .
  • IR Spectroscopy : Confirm cyclization via loss of thiol (-SH) stretch (~2550 cm<sup>-1</sup>) and appearance of C=O stretches (1680–1720 cm<sup>-1</sup>) .

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